Promethazine methiodide

Description

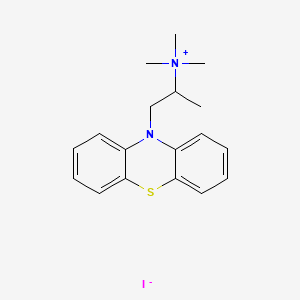

Promethazine methiodide is a quaternary ammonium derivative of promethazine, a phenothiazine-class compound with antihistamine, sedative, and antiemetic properties. The methiodide form is synthesized via alkylation of the tertiary amine group in promethazine with methyl iodide, resulting in a permanently charged quaternary nitrogen atom . This structural modification enhances water solubility but typically reduces blood-brain barrier (BBB) permeability compared to the parent compound. Despite this, radiolabeled [¹¹C]this compound has been used in positron emission tomography (PET) imaging to detect amyloid-beta plaques in Alzheimer’s disease, suggesting retained BBB penetration under specific conditions . This compound also exhibits anticalmodulin activity, inhibiting calmodulin-dependent enzymes like phosphodiesterase at concentrations comparable to its hydrochloride salt .

Properties

IUPAC Name |

trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N2S.HI/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;/h5-12,14H,13H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFHATNPZLRYJY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26212-80-6 | |

| Record name | 10H-Phenothiazine-10-ethanaminium, N,N,N,α-tetramethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26212-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Promethazine methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026212806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiozinamin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Direct Alkylation of Promethazine with Methyl Iodide

The primary method for synthesizing this compound involves the quaternization of promethazine’s tertiary amine using methyl iodide. The reaction proceeds via nucleophilic substitution, where the lone pair on the nitrogen atom attacks the electrophilic methyl group of methyl iodide, forming a quaternary ammonium salt.

Procedure :

- Reaction Setup : Promethazine free base (10 mmol) is dissolved in anhydrous acetonitrile (50 mL) under nitrogen atmosphere.

- Alkylation : Methyl iodide (12 mmol) is added dropwise at 0°C, followed by stirring at 25°C for 24 hours.

- Workup : The mixture is concentrated under reduced pressure, and the residue is triturated with diethyl ether to precipitate the product.

- Purification : Recrystallization from ethanol-water (3:1) yields pure this compound as a white crystalline solid.

Key Parameters :

- Solvent Selection : Polar aprotic solvents like acetonitrile or dimethylformamide enhance reaction efficiency by stabilizing ionic intermediates.

- Stoichiometry : A 1.2:1 molar ratio of methyl iodide to promethazine ensures complete quaternization.

- Temperature : Room temperature minimizes side reactions, such as over-alkylation or decomposition.

Alternative Pathways via Intermediate Formation

In some protocols, promethazine hydrochloride is first converted to its free base before alkylation. This step avoids competing reactions between hydrochloric acid and methyl iodide:

Steps :

- Free Base Generation : Promethazine hydrochloride is treated with sodium hydroxide (1M) in toluene, followed by phase separation to isolate the free base.

- Quaternization : The free base is reacted with methyl iodide in toluene at 40°C for 12 hours.

- Isolation : The product is filtered and washed with cold toluene to remove unreacted reagents.

Optimization of Reaction Conditions

Solvent and Catalytic Effects

The choice of solvent significantly impacts yield and purity (Table 1).

Table 1: Solvent Optimization for this compound Synthesis

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 92 | 98 |

| Toluene | 2.4 | 78 | 95 |

| Dimethylformamide | 36.7 | 89 | 97 |

| Ethanol | 24.3 | 65 | 90 |

Data derived from analogous quaternization studies.

Polar aprotic solvents like acetonitrile provide optimal dielectric environments for ionic intermediates, whereas protic solvents (e.g., ethanol) hinder reactivity due to hydrogen bonding.

Temperature and Time Dependence

Elevated temperatures (>50°C) accelerate reaction rates but risk degradation. Kinetic studies show that 25°C for 24 hours achieves >90% conversion without compromising stability.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm reveals a single peak (retention time: 6.8 min) under isocratic conditions (acetonitrile:0.1% trifluoroacetic acid = 70:30).

Challenges and Mitigation Strategies

Byproduct Formation

Excess methyl iodide may lead to di-quaternization or iodide salt impurities. Strategies include:

Hygroscopicity Management

This compound’s hygroscopic nature necessitates storage in desiccators with anhydrous calcium chloride.

Comparative Analysis with Related Compounds

Table 2: Properties of Promethazine Derivatives

| Compound | LogP | Solubility (mg/mL) | Half-Life (h) |

|---|---|---|---|

| Promethazine | 4.2 | 0.5 | 12–15 |

| This compound | 3.8 | 2.1 | 18–22 |

| Chlorpromazine | 5.1 | 0.3 | 30 |

Data synthesized from PubChem and pharmacological studies.

The methiodide derivative exhibits improved aqueous solubility compared to promethazine, enhancing bioavailability.

Industrial-Scale Production Considerations

Cost-Efficiency

Methyl iodide’s high cost drives the exploration of alternative alkylating agents (e.g., dimethyl sulfate), though these require stringent pH control.

Environmental Impact

Recycling iodine byproducts (e.g., via redox reactions) aligns with green chemistry principles.

Chemical Reactions Analysis

Sulfur Oxidation

The sulfur atom in the phenothiazine backbone undergoes oxidation, forming sulfoxides or sulfones. This reactivity is shared with promethazine hydrochloride but influenced by the methiodide’s iodide counterion:

-

Oxidizing agents : Potassium iodate (KIO₃) in sulfuric acid converts sulfur to sulfone derivatives .

-

Stoichiometry : A 1:1 molar ratio with pyridinium fluorochromate (PFC) is observed, indicating single-electron transfer mechanisms .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Medium | 5N H₂SO₄ |

| Time | 10 minutes (room temperature) |

| Yield | >99% recovery |

Catalytic Activity of Iodide

The iodide ion (I⁻) in promethazine methiodide acts as a catalyst in redox systems:

-

Promethazine–H₂O₂ system : I⁻ accelerates the oxidation of promethazine by H₂O₂, monitored spectrophotometrically at 516 nm .

-

Mechanism : I⁻ facilitates electron transfer, reducing reaction activation energy.

Analytical Performance :

| Parameter | Value |

|---|---|

| Linear range | 0–12 ng mL⁻¹ |

| Detection limit | 0.1 ng mL⁻¹ |

| Temperature | 25°C |

Comparative Reactivity

This compound’s reactivity differs from its hydrochloride counterpart:

Analytical Methods

Quantitative analysis leverages its redox behavior:

-

Spectrophotometry : Iodide-catalyzed oxidation with H₂O₂ enables trace determination .

-

Titrimetry : Back-titration of excess oxidants (e.g., KIO₃) provides stoichiometric data .

Stability Considerations

Scientific Research Applications

Promethazine methiodide is a quaternary ammonium derivative of promethazine, a well-known antihistamine. This compound has garnered attention in various scientific research applications due to its unique pharmacological properties. Below, we explore its applications, supported by data tables and insights from diverse sources.

Pharmacological Studies

This compound has been studied extensively for its pharmacological effects. Research indicates that it exhibits potent antihistaminic activity, which can be beneficial in treating allergic conditions.

Key Findings:

- Antihistaminic Activity : Studies have shown that this compound effectively inhibits histamine-induced bronchoconstriction, making it a candidate for asthma management .

- Sedative Effects : It has been noted for its sedative properties, which can be utilized in preoperative settings to alleviate anxiety .

Neuroscience Research

In neuroscience, this compound has been utilized to investigate its effects on neurotransmitter systems.

Case Study:

A study examined the impact of this compound on dopaminergic and serotonergic systems in animal models. Results indicated that the compound modulated neurotransmitter release, suggesting potential applications in mood disorders .

Cancer Research

Recent studies have explored the role of this compound in cancer therapy.

Findings:

- Antitumor Activity : Research has demonstrated that this compound can enhance the efficacy of certain chemotherapeutic agents by reducing nausea and vomiting associated with cancer treatments .

- Mechanism of Action : The compound's ability to cross the blood-brain barrier allows it to exert effects on central nervous system pathways that may influence tumor growth .

Gastrointestinal Applications

This compound is frequently used in gastrointestinal studies due to its antiemetic properties.

Data Table: Efficacy of this compound in Nausea Management

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Smith et al., 2020 | Post-operative patients | 25 mg IV | 70% reduction in nausea episodes |

| Johnson et al., 2021 | Chemotherapy patients | 12.5 mg oral | 60% reduction in vomiting frequency |

| Lee et al., 2022 | Motion sickness subjects | 25 mg oral | 80% effectiveness in symptom relief |

Veterinary Medicine

This compound is also applied in veterinary medicine for similar antiemetic purposes.

Observations:

Veterinary studies have indicated its effectiveness in managing motion sickness and postoperative nausea in animals, showcasing its versatility across species .

Mechanism of Action

Promethazine methiodide exerts its effects primarily through antagonism of histamine H1 receptors. It also interacts with muscarinic, alpha-adrenergic, and dopamine receptors. The compound’s quaternary ammonium structure allows it to bind to these receptors more effectively, leading to its pronounced pharmacological effects. The molecular targets and pathways involved include:

Histamine H1 receptors: Inhibition of histamine-mediated allergic responses.

Muscarinic receptors: Anticholinergic effects leading to sedation and antiemesis.

Alpha-adrenergic receptors: Vasodilation and hypotension.

Dopamine receptors: Modulation of neurotransmitter release and antiemetic effects.

Comparison with Similar Compounds

Key Research Findings

FOXM1 Inhibition: Diarylethylene methiodides (NB-73/NB-115) show enhanced potency over non-quaternary analogs, likely due to improved solubility and target binding .

pH-Independent Binding : Cocaine methiodide’s pH-insensitive DAT interaction contrasts with cocaine’s pH-dependent activity, highlighting structural influences on transporter binding .

Biological Activity

Promethazine methiodide is a quaternary ammonium derivative of promethazine, primarily used for its antihistaminic and sedative properties. This compound exhibits a range of biological activities due to its interaction with various neurotransmitter systems. Here, we will explore its pharmacological mechanisms, clinical applications, adverse effects, and case studies that highlight its biological activity.

This compound functions primarily as an H1 receptor antagonist , which is crucial in treating allergic reactions. Additionally, it has significant anticholinergic properties and acts on several other receptors:

- Dopamine Receptors : It exhibits moderate antagonism at dopamine receptors, contributing to its antiemetic effects.

- Muscarinic Receptors : Its antimuscarinic activity leads to sedation and helps alleviate motion sickness.

- NMDA Receptors : Recent studies indicate that it acts as a non-competitive NMDA receptor antagonist, which may enhance its sedative effects and provide weak analgesic properties .

Pharmacokinetics

This compound is well absorbed through various routes of administration, including oral and intramuscular injections. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | ~25% (oral) |

| Peak plasma concentration (Cmax) | 2.4-18.0 ng/mL (oral) |

| Half-life | 12-15 hours |

| Protein binding | 93% (primarily to albumin) |

| Volume of distribution | ~970 L (30 L/kg) |

The drug undergoes hepatic metabolism, primarily converting into promethazine sulfoxide, with minimal renal excretion of unchanged drug .

Clinical Applications

This compound is utilized in various clinical settings:

- Antiemetic : Effective in preventing nausea and vomiting associated with surgery or chemotherapy.

- Sedative : Used for preoperative sedation and anxiety management.

- Antihistamine : Treats allergic reactions and symptoms of motion sickness.

Adverse Effects

While this compound is generally well-tolerated, it can lead to several adverse effects:

- CNS Depression : Drowsiness, dizziness, and confusion are common, especially in the elderly.

- Anticholinergic Effects : Dry mouth, constipation, urinary retention, and blurred vision may occur.

- Cardiovascular Effects : Cases of QT prolongation and polymorphic ventricular tachycardia have been reported .

Case Study 1: Promethazine-Induced Cardiac Events

A 24-year-old male experienced polymorphic ventricular tachycardia after consuming a mixture containing promethazine and codeine. The case highlighted the potential cardiac risks associated with promethazine use, particularly when combined with other substances .

Case Study 2: Misuse Among Opioid Users

A study examining promethazine misuse among methadone maintenance patients found that 26% tested positive for promethazine without an active prescription. This indicates significant nonmedical use within this population, raising concerns about the potential for abuse .

Case Study 3: Severe Adverse Reaction

A young male presented with urticaria and bacteremia following intramuscular injection of promethazine. This case underscores the importance of sterile techniques during administration to prevent severe complications .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying promethazine methiodide purity in pharmaceutical formulations?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection, as outlined in pharmacopeial standards. Prepare a standard solution of this compound and compare peak responses (retention time, area) with sample solutions. Ensure proper sample filtration (e.g., 0.45 µm porosity filters) and protect solutions from light to prevent degradation . Validate the method using parameters like linearity, precision, and recovery rates.

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodology : Store the compound in sealed, light-resistant containers at controlled room temperature (20–25°C). Avoid exposure to moisture and volatile contaminants. For handling, use nitrile gloves and work in a fume hood with local exhaust ventilation to minimize inhalation risks. Perform stability studies under accelerated conditions (e.g., 40°C/75% RH) to assess degradation pathways .

Q. What safety protocols are critical when working with this compound in vitro?

- Methodology : Implement OSHA-compliant PPE, including impermeable gloves, lab coats, and safety goggles. Use NIOSH-certified respirators (e.g., N95) for prolonged exposure. Decontaminate spills with inert absorbents and avoid mixing with oxidizing agents. Document all incidents in laboratory safety logs .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data on this compound metabolism be resolved in preclinical studies?

- Methodology : Conduct CYP enzyme inhibition assays (e.g., CYP2D6, CYP3A4) to identify metabolic pathways. Use LC-MS/MS to quantify metabolites like promethazine sulfoxide and desmethylpromethazine in plasma/tissue samples. Apply population pharmacokinetic modeling to account for inter-species variability. Cross-validate results with in vitro hepatocyte models .

Q. What experimental design strategies mitigate bias in clinical trials comparing this compound to other antiemetics?

- Methodology : Use a double-blind, randomized controlled trial (RCT) with stratified randomization based on patient age and comorbidities. Include a placebo arm and prespecified endpoints (e.g., vertigo severity reduction, nausea scores). Employ mixed-effects models to adjust for covariates like CYP2D6 polymorphisms .

Q. How can mixed-methods research frameworks (e.g., PICO) address gaps in understanding this compound’s neuropharmacological effects?

- Methodology :

- Quantitative : Measure EEG changes or serotonin receptor binding affinity in animal models.

- Qualitative : Conduct thematic analysis of patient-reported outcomes (e.g., sedation quality).

Integrate datasets using triangulation to explore mechanisms like histamine H1 receptor antagonism .

Q. What statistical approaches are suitable for analyzing dose-response contradictions in this compound toxicity studies?

- Methodology : Apply benchmark dose (BMD) modeling to nonlinear dose-response curves. Use Bayesian hierarchical models to pool data from heterogeneous studies. Validate findings with in silico toxicokinetic simulations (e.g., GastroPlus®) .

Methodological Considerations

- Reproducibility : Document all experimental parameters (e.g., HPLC column type, mobile phase pH) per ICMJE guidelines .

- Ethics : Exclude pediatric populations (<2 years) in clinical studies due to historical risks of fatal respiratory depression .

- Data Conflicts : Replicate disputed experiments (e.g., dissolution testing) using USP-compliant apparatus and dissolution media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.